molecular formula C26H36Cl2N4O4 B11112856 1,1'-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea]

1,1'-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea]

Cat. No.: B11112856
M. Wt: 539.5 g/mol
InChI Key: QZDDBEKVPGAEFH-UHFFFAOYSA-N
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Description

1,1’-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea] is a synthetic organic compound characterized by its unique molecular structure, which includes a decane backbone and two urea groups substituted with 3-chloro-4-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea] typically involves the reaction of decane-1,10-diamine with 3-chloro-4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1,1’-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,1’-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Decane-1,10-diylbis[3-(4-methoxyphenyl)urea]
  • 1,1’-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]
  • 1,1’-Decane-1,10-diylbis[3-(4-chlorophenyl)urea]

Uniqueness

1,1’-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea] is unique due to the presence of both chloro and methoxy substituents on the phenyl rings. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H36Cl2N4O4

Molecular Weight

539.5 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[10-[(3-chloro-4-methoxyphenyl)carbamoylamino]decyl]urea

InChI

InChI=1S/C26H36Cl2N4O4/c1-35-23-13-11-19(17-21(23)27)31-25(33)29-15-9-7-5-3-4-6-8-10-16-30-26(34)32-20-12-14-24(36-2)22(28)18-20/h11-14,17-18H,3-10,15-16H2,1-2H3,(H2,29,31,33)(H2,30,32,34)

InChI Key

QZDDBEKVPGAEFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=C(C=C2)OC)Cl)Cl

Origin of Product

United States

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